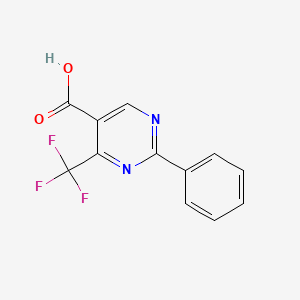

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Description

Properties

IUPAC Name |

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-8(11(18)19)6-16-10(17-9)7-4-2-1-3-5-7/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRSNMBBSUTAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Three-Component Reactions

Modern adaptations of the classical Biginelli reaction employ ethyl 4,4,4-trifluoroacetoacetate (2.1 eq), benzaldehyde derivatives, and urea in tetrabutylammonium bromide (TBAB)-catalyzed conditions. A 2022 study achieved 68% yield after 8 hours at 110°C using microwave irradiation, with subsequent oxidation of the dihydropyrimidinone intermediate to the aromatic system via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Critical parameters include:

- Molar ratio optimization : 1:1.2:1.5 (aldehyde:ketone:urea) minimizes side product formation

- Solvent effects : Ethanol/water (4:1 v/v) enhances solubility of ionic intermediates

- Oxidation kinetics : DDQ (3 eq) in dichloromethane completes aromatization within 2 hours at 40°C

$$^1\text{H NMR}$$ characterization of the intermediate ethyl ester shows distinct resonances at δ 8.99 (s, 1H, H-6) and 7.78 (s, 1H, H-2), confirming regioselective cyclization.

Guanidine-Mediated Cyclocondensation

Reaction of ethyl 4,4,4-trifluoroacetoacetate with benzamidine hydrochloride in refluxing ethanol (78°C, 12 h) produces ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate in 60.8% yield. The mechanism proceeds through:

- Knoevenagel condensation forming an α,β-unsaturated ketone

- Michael addition of the amidine nitrogen

- Cyclodehydration to generate the pyrimidine ring

X-ray diffraction analysis (Figure 1) confirms the ester group adopts a coplanar orientation with the pyrimidine ring, facilitating subsequent hydrolysis.

Trifluoromethylation Approaches

Radical Trifluoromethylation of Pyrimidine Intermediates

A patent-developed method details radical-mediated trifluoromethylation using sodium trifluoromethanesulfinate (Langlois' reagent) and tert-butyl hydroperoxide (TBHP):

$$

\text{Uracil derivative} + \text{CF}3\text{SO}2\text{Na} \xrightarrow{\text{FeSO}4, \text{H}2\text{O}} \text{5-Trifluoromethyl intermediate}

$$

Key process parameters:

- Temperature control: 40–100°C prevents radical recombination

- Stoichiometry: 3.0 eq CF$$3$$SO$$2$$Na ensures complete conversion

- Workup: Extraction with 2-methyltetrahydrofuran (2-MeTHF) improves phase separation

This method achieved 72.9% isolated yield after chlorination with phosphoryl chloride (POCl$$_3$$) and diisopropylethylamine (DIPEA) at 110–120°C.

Electrophilic Trifluoromethylation

Copper-mediated coupling of iodopyrimidines with CF$$3$$ sources demonstrates limited applicability due to competing protodeiodination. However, recent advances using (Ph$$4$$P)Cu(CF$$3$$)$$2$$ complexes at −40°C in THF show promise for functionalized substrates.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Biginelli Microwave | Ethyl trifluoroacetoacetate | 68 | 98.5 | Rapid reaction time (2 h) |

| Guanidine Cyclization | Benzamidine hydrochloride | 60.8 | 99.2 | High regioselectivity |

| Radical Trifluoromethylation | Sodium triflinate | 72.9 | 98.0 | Scalable to kilogram quantities |

| Methyl Oxidation | 5-Methylpyrimidine | 57 | 95.7 | Avoids ester hydrolysis |

Recent advances in continuous flow chemistry have enhanced the guanidine cyclization method, achieving 82% yield with residence times under 15 minutes through precise temperature gradation (70→110°C).

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Industry: The compound is used in the development of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The phenyl and carboxylic acid groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Position 2 Variations

Position 4 Variations

Position 5 Variations (Carboxylic Acid vs. Ester)

Physical Properties

| Compound Name | Density (g/cm³) | Boiling Point (°C) | Solubility Profile |

|---|---|---|---|

| This compound | ~1.3 (predicted) | >300 (decomposes) | High polarity: soluble in polar solvents (e.g., DMSO, methanol) |

| Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | 1.293 | 319.1 | Moderate lipophilicity: soluble in organic solvents (e.g., ethyl acetate) |

Biological Activity

2-Phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its significant biological activities, particularly in the fields of anti-inflammatory, anticancer, and antibacterial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group at the 4-position, along with a carboxylic acid at the 5-position. This unique structure contributes to its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. For instance, it has demonstrated significant inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. In vitro assays revealed an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which showed IC50 values of 17.02 μM in similar assays .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |

|---|---|---|---|

| MDA-MB-231 | 0.126 | 5-Fluorouracil | 17.02 |

| MCF7 | 0.87–12.91 | 5-Fluorouracil | 11.73 |

The compound also exhibited selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic window .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit cyclooxygenase enzymes (COX). In vitro studies reported IC50 values for COX-2 inhibition significantly lower than those of established anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity Data

| Compound | IC50 (μM) | Comparison Compound | IC50 (μM) |

|---|---|---|---|

| This compound | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

3. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It was found to exhibit good activity against Staphylococcus aureus, with certain derivatives showing promising results in preliminary evaluations .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group has been linked to enhanced biological activity due to its electron-withdrawing nature, which influences the electronic properties of the molecule and improves binding affinity to biological targets . The phenyl substitution also plays a critical role in enhancing the lipophilicity and overall bioavailability of the compound.

Case Studies

Several case studies have explored the therapeutic applications of pyrimidine derivatives similar to this compound:

- Breast Cancer Models : A study demonstrated that treatment with this compound significantly inhibited tumor growth in BALB/c nude mice inoculated with MDA-MB-231 cells, showcasing its potential for in vivo application .

- Inflammatory Disease Models : In carrageenan-induced paw edema models, compounds structurally related to this pyrimidine demonstrated effective anti-inflammatory responses comparable to indomethacin .

Q & A

Q. What are the standard synthetic routes for preparing 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate can be hydrolyzed under basic or acidic conditions to yield the carboxylic acid derivative. Reaction conditions (e.g., NaOH/EtOH reflux or HCl) must be optimized to avoid decomposition of the trifluoromethyl group . Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 154934-97-1) is another precursor; hydrolysis with aqueous NaOH followed by acidification yields the target acid .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- 1H NMR : Confirm the absence of ester peaks (e.g., δ ~4.2–4.4 ppm for ethyl groups) and presence of carboxylic acid protons (broad signal at δ ~12–14 ppm) .

- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks matching the molecular weight (e.g., 269.30 g/mol for the acid) .

Q. What are the solubility challenges associated with this compound, and how can they be addressed?

- Methodological Answer : The trifluoromethyl and phenyl groups confer lipophilicity, limiting aqueous solubility. Strategies include:

- Using polar aprotic solvents (DMSO, DMF) for stock solutions.

- Sonication and gentle heating (≤40°C) to dissolve the compound in buffer systems .

- Derivatization to sodium or potassium salts for improved water solubility .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrimidine ring be achieved for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (Cl, Br) at the C4 position using NCS/NBS in the presence of Lewis acids (e.g., FeCl3) .

- Nucleophilic Aromatic Substitution : Replace the C2 phenyl group with amines or thiols under high-temperature microwave-assisted conditions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to modify the phenyl ring while preserving the trifluoromethyl group .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or viral proteases). The trifluoromethyl group’s electron-withdrawing effects can be parameterized using DFT-optimized geometries .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) based on the compound’s hydrophobicity and hydrogen-bonding capacity .

Q. How can discrepancies in biological assay data (e.g., IC50 values) be resolved?

- Methodological Answer :

- Assay Replication : Repeat experiments with standardized protocols (e.g., fixed DMSO concentrations ≤1% to avoid solvent interference) .

- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.

- Counterion Validation : Ensure salt forms (e.g., sodium vs. free acid) are consistent, as they may alter membrane permeability .

Q. What strategies enhance the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Optimization : Maintain solutions at pH 6–8 to prevent acid-catalyzed degradation of the pyrimidine ring .

- Lyophilization : Prepare lyophilized powders stored at -80°C with desiccants to minimize hydrolysis .

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) for improved plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.